9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Physicochemical profiling Lipophilicity Preclinical formulation

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 81514-40-1) is a bicyclic heterocycle belonging to the 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) class, distinguished by a ketone at the 7-position and an N-benzyl substituent on the bridged piperidine nitrogen. This scaffold embeds a morpholine-like oxygen at position 3 and a tertiary amine at position 9 within a conformationally constrained bicyclo[3.3.1]nonane framework, yielding a molecular formula of C₁₄H₁₇NO₂ and a monoisotopic mass of 231.125929 Da.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 81514-40-1
Cat. No. B1284171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
CAS81514-40-1
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1C2COCC(N2CC3=CC=CC=C3)CC1=O
InChIInChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyQNGMGMDGAYWQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 81514-40-1): A N-Benzyl-Protected 3-Oxagranatane Scaffold with Distinct Heterocyclic Geometry


9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 81514-40-1) is a bicyclic heterocycle belonging to the 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) class, distinguished by a ketone at the 7-position and an N-benzyl substituent on the bridged piperidine nitrogen [1]. This scaffold embeds a morpholine-like oxygen at position 3 and a tertiary amine at position 9 within a conformationally constrained bicyclo[3.3.1]nonane framework, yielding a molecular formula of C₁₄H₁₇NO₂ and a monoisotopic mass of 231.125929 Da . Commercially, it is supplied as a research intermediate with typical purities of 95–97% and recommended storage at 0–8°C . The 3-oxagranatane core is a privileged structure in 5-HT₃ serotonergic and TRPV4 ion-channel drug discovery programs, where N-substitution patterns directly modulate receptor occupancy, metabolic stability, and physicochemical properties [2].

Why 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Cannot Be Replaced by Other 3-Oxagranatane Congeners Without Revalidation


Within the 3-oxa-9-azabicyclo[3.3.1]nonane family, the N9-substituent is a critical pharmacophoric determinant: the unsubstituted parent (CAS 280-99-9) binds the rat 5-HT₃A receptor with Kd = 0.2 nM , while the N9-methyl analog (CAS 7224-81-9) exhibits substantially altered calculated solubility (freely soluble, ~110 g/L) and reduced molecular weight (155.19 Da vs. 231.29 Da) . Replacement of the N-benzyl group with smaller alkyl moieties (methyl, ethyl, cyclopropylmethyl) fundamentally alters lipophilicity, steric occupancy of the receptor binding pocket, and metabolic lability—parameters that cannot be assumed to scale linearly [1]. In TRPV4 antagonist programs, the N-benzyl derivative serves as a scaffold-modifying fragment whose removal or alkyl-chain truncation collapses target potency entirely [2]. Generic substitution without re-characterization of receptor binding, ADME, and synthetic downstream compatibility therefore introduces unacceptable risk in lead optimization and scale-up campaigns.

Quantitative Differentiation Evidence for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Against Structural Analogs


N-Benzyl vs. N-Methyl 7-Ketone: Physicochemical Divergence Relevant to Permeability and Formulation

Comparison of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one with its closest commercially available 7-ketone analog, 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 7224-81-9), reveals stark physicochemical divergence driven by the N-benzyl substituent. The benzyl derivative possesses a molecular weight of 231.29 Da versus 155.19 Da for the N-methyl analog, a 49% mass increase . Calculated solubility data for the N-methyl analog indicate freely soluble behavior (~110 g/L at 25°C) , whereas the N-benzyl congener—bearing a lipophilic phenyl ring—is predicted to exhibit substantially lower aqueous solubility and higher logP, consistent with class-level SAR for N-benzylated bicyclic amines [1]. These differences directly impact permeability classification, DMSO stock concentration limits, and suitability for aqueous formulation in in vivo pharmacology studies.

Physicochemical profiling Lipophilicity Preclinical formulation

Receptor Affinity Baseline: 3-Oxagranatane Core Demonstrates Sub-nanomolar 5-HT₃ Binding, Establishing the Scaffold's Pharmacological Potential

The unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane parent (CAS 280-99-9) exhibits a binding affinity of Kd = 0.2 nM for the rat 5-HT₃A receptor, comparable to ondansetron (Kd = 0.5 nM) . This sub-nanomolar affinity establishes the 3-oxagranatane scaffold as a privileged 5-HT₃ pharmacophore. While direct binding data for the N-benzyl-7-ketone derivative are not publicly reported, the 1992 Bermudez et al. SAR study demonstrated that N9-substitution on 7-amino-3-oxagranatanes modulates 5-HT₃ antagonist potency across a >100-fold range, with benzyl-type substituents conferring distinct potency and selectivity profiles compared to methyl, ethyl, and cyclopropylmethyl analogs [1]. The N-benzyl-7-ketone thus occupies a differentiated position within this SAR landscape, offering a unique combination of benzyl steric bulk and 7-ketone hydrogen-bond acceptor geometry unavailable in N-methyl or N-unsubstituted variants.

5-HT₃ receptor Binding affinity Serotonin antagonist

TRPV4 Antagonist Fragment: 7-Ketone-3-Oxagranatane as a Superior Right-Hand Fragment in Bithiazole Lead Optimization

In a 2016 TRPV4 antagonist lead optimization program, incorporation of a 3-oxa-9-azabicyclo[3.3.1]nonan-7-one fragment as the 'right-hand' portion of a bithiazole-amino-nicotinoyl scaffold yielded lead molecule 1 with potent TRPV4 antagonist activity, good solubility at pH 6.8, good human microsomal stability, and an improved ADME profile including oral bioavailability [1]. The follow-up study confirmed that the specific amide-linked 9-(nicotinoyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one congener produced significant analgesic effects in a guinea pig Freund's Complete Adjuvant (FCA) mechanical hyperalgesia model [2]. The 7-ketone oxidation state is critical: replacement with 7-hydroxy or 7-amino analogs would alter hydrogen-bonding geometry and metabolic vulnerability, while N-debenzylation to the secondary amine would introduce an additional hydrogen-bond donor, likely perturbing both permeability and target engagement [3]. This application context directly differentiates the N-benzyl-7-ketone from other 3-oxagranatane oxidation states and N-substitution patterns.

TRPV4 antagonist Pain ADME Fragment-based drug design

Synthetic Tractability: N-Benzyl as a Removable Protecting Group Offering Downstream Diversification Not Available with N-Methyl or N-Ethyl Congeners

The N-benzyl substituent on 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one serves a dual purpose: it acts as a steric mimic of larger pharmacophoric groups during SAR exploration and can be cleaved via catalytic hydrogenolysis (H₂, Pd/C) to reveal the secondary amine for further N-functionalization [1]. This contrasts sharply with N-methyl (CAS 7224-81-9) and N-ethyl (CAS 101861-81-8) analogs, where the N-alkyl group is essentially permanent under standard laboratory conditions . In the TRPV4 antagonist series, the N-benzyl intermediate is elaborated via amide coupling to nicotinoyl-bithiazole acids, a transformation that would be sterically and electronically perturbed if attempted with the less sterically demanding N-methyl or N-ethyl precursors [1]. The benzyl group thus provides a unique balance of synthetic removability and steric mimicry that is unavailable from smaller N-alkyl congeners or the N-unsubstituted parent, which introduces an additional hydrogen-bond donor that complicates downstream coupling chemistry.

Synthetic intermediate Protecting group strategy Medicinal chemistry diversification

Commercial Availability and Purity Benchmarking: N-Benzyl Derivative Offers Documented Supply Chain with Orthogonal QC

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is commercially stocked by multiple independent vendors with documented purity specifications: AKSci supplies at 97% purity (Cat. W8586) , ChemShuttle at 95% (Cat. 169992) , and Bidepharm at 97% with batch-specific QC reports (NMR, HPLC, GC) . In contrast, the N-methyl analog (CAS 7224-81-9) is listed by fewer vendors, and the N-ethyl analog (CAS 101861-81-8) lacks readily accessible purity documentation from major suppliers . The broader vendor base for the N-benzyl derivative reduces single-supplier procurement risk and enables competitive pricing, while the availability of orthogonal analytical characterization (NMR + HPLC + GC) from suppliers such as Bidepharm supports GLP-adjacent quality verification workflows.

Procurement Supply chain Quality control Purity specification

Conformational Restriction Advantage: Bicyclo[3.3.1]nonane Framework Reduces Entropic Penalty Compared to Monocyclic Piperidine or Morpholine Alternatives

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold pre-organizes the tertiary amine and ether oxygen into a fixed chair-boat conformation, reducing the entropic penalty upon receptor binding compared to monocyclic alternatives such as N-benzylpiperidine-4-one or N-benzylmorpholine-2-one [1]. This conformational restriction is a class-recognized advantage of the 3-oxagranatane scaffold over flexible monocyclic analogs, contributing to the sub-nanomolar 5-HT₃ binding affinity observed for the unsubstituted parent (Kd = 0.2 nM) . In TRPV4 antagonist design, the rigid bicyclic framework constrains the exit vector geometry of the amide-linked bithiazole moiety, enforcing a specific projection angle that proved critical for target engagement [2]. The N-benzyl-7-ketone thus combines this intrinsic conformational preorganization with a ketone at position 7 that provides a directional hydrogen-bond acceptor at a defined vector unavailable in saturated 7-methylene or 7-hydroxy analogs.

Conformational restriction Entropic penalty Scaffold preorganization Ligand efficiency

High-Value Application Scenarios for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in Drug Discovery and Chemical Biology


TRPV4 Antagonist Lead Optimization: Fragment Elaboration at the N-Benzyl Position

Building on the validated TRPV4 antagonist SAR where a 3-oxa-9-azabicyclo[3.3.1]nonan-7-one fragment conferred potent antagonist activity, good microsomal stability, and oral bioavailability [1], the N-benzyl derivative serves as the direct synthetic precursor for amide coupling to bithiazole-nicotinic acid partners. The benzyl group can be retained as a lipophilic anchor or cleaved via hydrogenolysis to enable SAR exploration at the secondary amine, supporting rapid analog generation for programs targeting neuropathic and inflammatory pain [2].

5-HT₃ Receptor Pharmacophore Mapping: N-Benzyl-7-Ketone as a Tool Compound for Hydrogen-Bond Acceptor Geometry Studies

Given the established sub-nanomolar 5-HT₃A affinity of the 3-oxagranatane scaffold (parent Kd = 0.2 nM) and the known sensitivity of 5-HT₃ binding to N9-substitution [3], the N-benzyl-7-ketone provides a unique tool for dissecting the contribution of the 7-position hydrogen-bond acceptor to receptor occupancy. Its benzyl steric bulk simultaneously probes the N9 lipophilic pocket dimensions, enabling computational pharmacophore refinement that is not feasible with smaller N-alkyl or N-H analogs.

Conformationally Constrained Fragment Library Construction for FBDD Campaigns

The bicyclo[3.3.1]nonane framework's intrinsic conformational restriction (chair-boat preorganization) [3] makes the N-benzyl-7-ketone an ideal member of a fragment-based drug discovery (FBDD) library targeting GPCRs and ion channels. Its 231 Da molecular weight falls within the rule-of-three fragment space, the 7-ketone provides a synthetic handle for reductive amination or Grignard addition, and the N-benzyl group offers a cleavable protection strategy for library enumeration—advantages not collectively present in N-methyl, N-ethyl, or monocyclic alternatives .

Reference Standard for Analytical Method Development in Bicyclic Heterocycle QC

With documented purity of 95–97% and availability of orthogonal QC characterization (NMR, HPLC, GC) from multiple vendors including Bidepharm , the N-benzyl-7-ketone can serve as a system suitability standard for HPLC method development targeting bicyclic heterocycle impurities. Its distinct UV chromophore (benzyl group) and defined retention characteristics relative to the more polar N-methyl analog make it a discriminating probe for chromatographic method validation in pharmaceutical impurity profiling workflows.

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